

Molecular structure of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride
Compound Name:	
Cat. No.:	B1458272

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride**

Abstract

This technical guide provides a comprehensive examination of the molecular structure, physicochemical properties, and analytical characterization of **2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride** (CAS RN: Not available for hydrochloride salt; Free Base: 153390-61-5). This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's chemical nature. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from structurally related compounds and foundational chemical principles to propose robust protocols for its synthesis and characterization. We will delve into predictive analyses of its spectroscopic signatures and provide detailed, field-proven methodologies for its empirical study.

Introduction and Nomenclature

2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride is a primary amine-containing organic molecule. It is crucial to distinguish it from the well-known, structurally similar

pharmaceutical compound, Fenfluramine hydrochloride.^[1] The latter is a secondary amine, N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, and has a different substitution pattern on the propane chain.^[2] The subject of this guide, a primary amine, possesses distinct chemical properties and, potentially, a different pharmacological profile.

The core structure consists of a propane-2-amine backbone where the C2 carbon is attached to a benzene ring. This phenyl group is substituted at the meta-position (C3) with a trifluoromethyl (-CF₃) group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

This guide will provide a detailed exposition of its molecular characteristics, a proposed synthetic pathway, and comprehensive, step-by-step protocols for its structural elucidation using modern analytical techniques.

Physicochemical and Molecular Properties

The fundamental properties of the free base, 2-[3-(Trifluoromethyl)phenyl]propan-2-amine, have been computed and are available in public chemical databases.^[3] The properties of the hydrochloride salt can be inferred from the free base.

Property	Value (Free Base)	Value (Hydrochloride Salt)	Source
Molecular Formula	C ₁₀ H ₁₂ F ₃ N	C ₁₀ H ₁₃ ClF ₃ N	[3]
Molecular Weight	203.20 g/mol	239.66 g/mol	[3]
IUPAC Name	2-[3-(trifluoromethyl)phenyl]propan-2-amine	2-[3-(trifluoromethyl)phenyl]propan-2-aminium chloride	[3]
CAS Number	153390-61-5	Not Assigned	[3]
SMILES	CC(C)(C(F)(F)N)C=C1=C(F)C=C(C=C1)C(F)(F)N	CC(C)(C(F)(F)N.CI)C=C1=C(F)C=C(C=C1)C(F)(F)N	[3]
InChIKey	YEGWNHBRMASMG R-UHFFFAOYSA-N	Inferred from free base	[3]

Proposed Synthesis Workflow

A plausible and efficient synthesis of **2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride** can be envisioned starting from 3'-(Trifluoromethyl)acetophenone, a commercially available starting material. The proposed workflow involves a Ritter reaction, a well-established method for the synthesis of tertiary carbinamines.

[Click to download full resolution via product page](#)

A proposed synthetic workflow for the target molecule.

Detailed Synthesis Protocol:

- Step 1: Synthesis of 2-(3-(Trifluoromethyl)phenyl)propan-2-ol

- To a solution of 3'-(Trifluoromethyl)acetophenone (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol.

- Step 2: Synthesis of N-(1-(3-(Trifluoromethyl)phenyl)-1-methylethyl)acetamide
 - Dissolve the crude 2-(3-(Trifluoromethyl)phenyl)propan-2-ol (1.0 eq) in acetonitrile.
 - Cool the solution to 0 °C and slowly add concentrated sulfuric acid (2.0 eq).
 - Stir the mixture at room temperature for 12-16 hours.
 - Pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.
 - Extract the product with dichloromethane (3x), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the acetamide intermediate.
- Step 3: Hydrolysis to 2-(3-(Trifluoromethyl)phenyl)propan-2-amine
 - To the crude acetamide, add a 6 M aqueous solution of hydrochloric acid.
 - Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours.
 - Cool the reaction to room temperature and basify with a 50% aqueous sodium hydroxide solution until pH > 12.

- Extract the free base with diethyl ether (3x), dry the combined organic layers over anhydrous potassium carbonate, and concentrate under reduced pressure.
- Step 4: Formation of the Hydrochloride Salt
 - Dissolve the crude free base in a minimal amount of diethyl ether.
 - To this solution, add a 2 M solution of HCl in diethyl ether dropwise until precipitation ceases.
 - Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield **2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride**.

Structural Elucidation: A Predictive and Methodological Approach

Due to the absence of published experimental data, this section provides predicted spectroscopic data based on the analysis of structurally similar compounds and outlines the protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The formation of the hydrochloride salt will cause a downfield shift in the signals of protons near the ammonium group.[\[4\]](#)

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

Assignment	Predicted ^1H NMR (ppm)	Predicted ^{13}C NMR (ppm)	Rationale for Prediction
$-\text{C}(\text{CH}_3)_2$	~1.6	~25	Based on similar isopropyl groups attached to a quaternary carbon.
$-\text{C}(\text{CH}_3)_2$	~55	~55	Quaternary carbon attached to the phenyl ring and amine.
Phenyl C-H	7.5-7.8	123-132	Aromatic region, with splitting patterns indicative of a 1,3-disubstituted ring.
Phenyl C- CF_3	-	~130 (q, $J \approx 30$ Hz)	Coupling with fluorine atoms will result in a quartet.
$-\text{CF}_3$	-	~124 (q, $J \approx 270$ Hz)	Large coupling constant characteristic of a trifluoromethyl group.
$-\text{NH}_3^+$	~8.5 (broad)	-	Broad signal due to proton exchange and quadrupolar relaxation.

Protocol for NMR Data Acquisition:

- Sample Preparation: Dissolve 5-10 mg of **2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d_6 or D_2O).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:

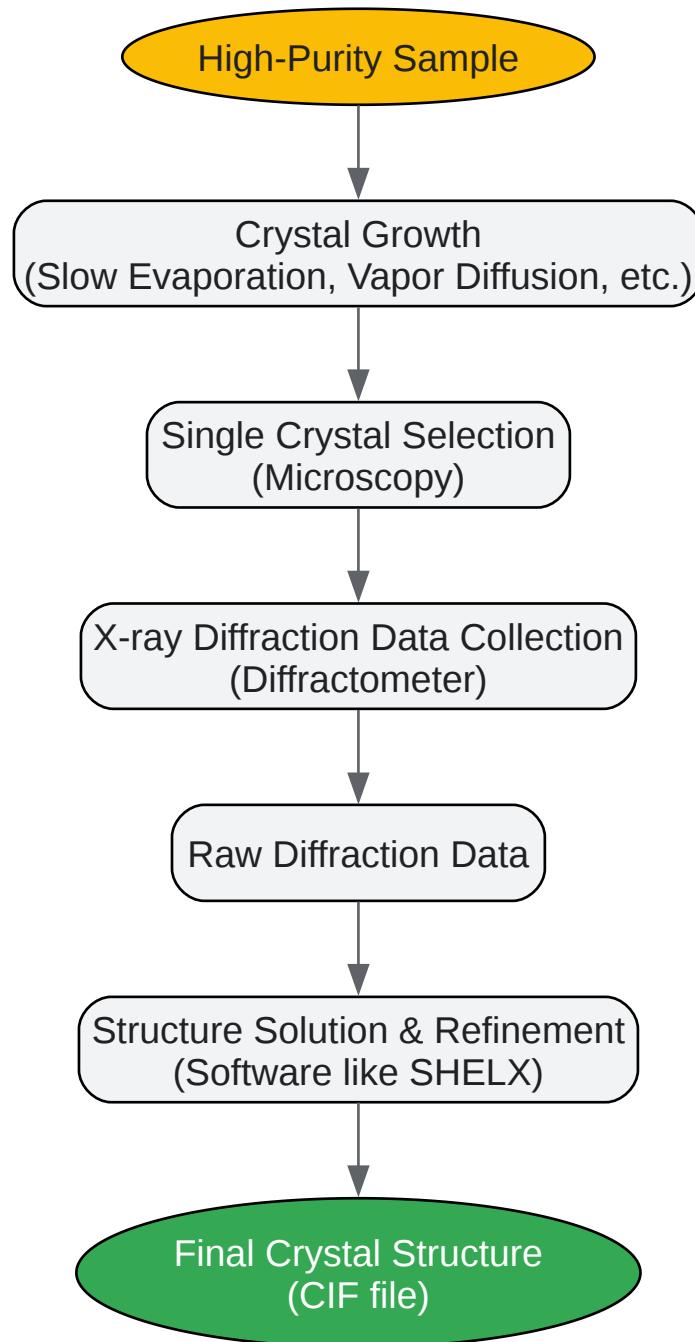
- Acquire a standard one-dimensional proton spectrum with a spectral width of -2 to 12 ppm.
- Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum with a spectral width of 0 to 200 ppm.
 - Employ a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- 2D NMR (for confirmation):
 - Perform COSY (Correlation Spectroscopy) to establish H-H correlations.
 - Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
 - Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations, which is crucial for assigning quaternary carbons and confirming the connectivity of the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the structure.

Predicted Mass Spectrometry Fragmentation (Electron Ionization):

m/z	Proposed Fragment Ion	Neutral Loss	Proposed Fragmentation Pathway
203	$[C_{10}H_{12}F_3N]^+$	-	Molecular ion of the free base $[M]^+$
188	$[C_{10}H_9F_3]^+$	$\cdot CH_3$	Loss of a methyl radical (α -cleavage)
145	$[C_7H_4F_3]^+$	$\cdot C_3H_8N$	Benzyllic cleavage with loss of the propan-2-amine radical


Protocol for GC-MS Analysis:

- **Sample Preparation:** Prepare a dilute solution (e.g., 100 μ g/mL) of the free base in a volatile organic solvent like methanol or dichloromethane. The hydrochloride salt is not suitable for direct GC-MS analysis due to its low volatility. The free base can be generated by neutralizing an aqueous solution of the salt and extracting it into an organic solvent.
- **Gas Chromatography (GC) Conditions:**
 - **Injector:** Split/splitless inlet at 250 °C.
 - **Column:** A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% phenyl-methylpolysiloxane).
 - **Oven Program:** Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
- **Mass Spectrometry (MS) Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Analyzer:** Quadrupole or Time-of-Flight (TOF).

- Scan Range: m/z 40-400.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and the absolute configuration of chiral centers (if any).

[Click to download full resolution via product page](#)

A generalized workflow for X-ray crystallography.

Protocol for Single-Crystal X-ray Diffraction:

- Crystal Growth:
 - Obtain a high-purity sample of **2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride**.
 - Attempt crystallization from various solvents and solvent mixtures (e.g., ethanol, methanol/diethyl ether, isopropanol) using techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution. This is often the most challenging, rate-limiting step.
- Crystal Mounting and Data Collection:
 - Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
 - Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54184 \text{ \AA}$) radiation, at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- Structure Solution and Refinement:
 - Process the collected data (integration and scaling).
 - Solve the crystal structure using direct methods or Patterson methods.
 - Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

Potential Pharmacological Context

The structural motif of a phenethylamine derivative is common in many centrally active compounds. The presence of a trifluoromethyl group can significantly enhance metabolic stability and lipophilicity, potentially increasing blood-brain barrier penetration. Preliminary investigations into similar compounds, such as 2-(trifluoromethoxy)phenylpropan-2-amine,

suggest potential interactions with neurotransmitter systems, including dopamine and serotonin pathways.^[5] However, without empirical data, the pharmacological profile of **2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride** remains speculative and requires dedicated investigation.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure of **2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride**. While direct experimental characterization of this compound is not readily available in the scientific literature, we have presented a robust framework for its synthesis and analysis. The proposed protocols for NMR, mass spectrometry, and X-ray crystallography are based on established scientific principles and data from closely related analogs. This guide serves as a valuable resource for researchers, enabling them to confidently synthesize and characterize this molecule, and to further explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenfluramine Hydrochloride | C12H17ClF3N | CID 91452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[3-(Trifluoromethyl)phenyl]propan-2-amine | C10H12F3N | CID 19425273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine [smolecule.com]
- To cite this document: BenchChem. [Molecular structure of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1458272#molecular-structure-of-2-3-trifluoromethyl-phenyl-propan-2-amine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com